molecular formula C8H12O2 B12448323 2,4-Octadienoic acid CAS No. 90435-12-4

2,4-Octadienoic acid

Cat. No.: B12448323
CAS No.: 90435-12-4
M. Wt: 140.18 g/mol
InChI Key: QZGIOJSVUOCUMC-UHFFFAOYSA-N
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Description

2,4-Octadienoic acid is an organic compound with the molecular formula C8H12O2 It is a diene, meaning it contains two double bonds, which are located at the second and fourth positions of the octadienoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Octadienoic acid can be synthesized through several methods. One common approach involves the reaction of 3-butenoic acid with butadiene in the presence of complex catalysts such as rhodium or nickel . This method allows for the formation of the desired diene structure with high specificity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize similar catalysts as in laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Octadienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the diene into corresponding epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to form saturated octanoic acid.

    Substitution: Halogenation can introduce halogen atoms at the double bond positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of light or a catalyst.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated octanoic acid.

    Substitution: Halogenated derivatives of octadienoic acid.

Scientific Research Applications

2,4-Octadienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-octadienoic acid exerts its effects involves its interaction with specific molecular targets. The double bonds in the diene structure allow it to participate in various chemical reactions, which can modify biological molecules and pathways. For example, its oxidation products can interact with cellular components, leading to changes in cell function and signaling.

Comparison with Similar Compounds

    2,4-Hexadienoic acid: Similar structure but with a shorter carbon chain.

    2,4-Decadienoic acid: Similar structure but with a longer carbon chain.

    2,4-Hexadienoic acid, 2-hydroxy-7-methyl-6-oxo-: A hydroxylated and methylated derivative.

Uniqueness: 2,4-Octadienoic acid is unique due to its specific diene structure, which provides distinct reactivity and potential applications. Its balance of chain length and double bond positioning makes it particularly useful in various chemical and industrial processes.

Properties

CAS No.

90435-12-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

octa-2,4-dienoic acid

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)

InChI Key

QZGIOJSVUOCUMC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC(=O)O

Origin of Product

United States

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